molecular formula C23H21N3O5S B2814619 N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207047-75-3

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No.: B2814619
CAS No.: 1207047-75-3
M. Wt: 451.5
InChI Key: LBHKWHHDWMEUBQ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the 3,5-dimethoxyphenyl and 4-methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 3-Methoxyphenylboronic acid
  • Tirzepatide

Uniqueness

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is unique due to its specific combination of functional groups and its thienopyrimidine core. This structure provides it with distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-29-16-6-4-14(5-7-16)19-12-32-22-21(19)24-13-26(23(22)28)11-20(27)25-15-8-17(30-2)10-18(9-15)31-3/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHKWHHDWMEUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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